adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide
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Overview
Description
Adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide is a complex organic compound that combines the structural features of adamantane and isoxazolo[5,4-b]pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide typically involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with an excess of aniline, followed by intramolecular cyclization to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
Adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Mechanism of Action
The mechanism of action of adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide involves its interaction with specific molecular targets. For instance, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, making it a potential therapeutic agent for hormone-dependent cancers .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine derivatives: These compounds share a similar core structure and exhibit a range of biological activities, including antibacterial and anticancer properties.
Adamantane derivatives: Known for their stability and unique structural properties, these compounds are used in various applications, including antiviral drugs.
Uniqueness
Adamantanyl-N-isoxazolo[5,4-b]pyridin-3-ylcarboxamide is unique due to its combined structural features of adamantane and isoxazolo[5,4-b]pyridine. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
N-([1,2]oxazolo[5,4-b]pyridin-3-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(19-14-13-2-1-3-18-15(13)22-20-14)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDOCDNICDOYST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=NOC5=C4C=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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